3-(Trifluoromethyl)phenyl isothiocyanate
Overview
Description
3-(Trifluoromethyl)phenyl isothiocyanate is a chemical compound that is part of a broader class of isothiocyanates known for their applications in various chemical syntheses and analyses. While the specific compound is not directly mentioned in the provided papers, related compounds such as 3,5-bis-(trifluoromethyl)phenyl isothiocyanate have been used as derivatization agents for the determination of biogenic amines, indicating the potential utility of the trifluoromethylphenyl isothiocyanates in analytical chemistry .
Synthesis Analysis
The synthesis of related trifluoromethyl-containing compounds often involves the generation of active electrophilic trifluoromethylthio species. For example, a synthetic strategy for 3-((trifluoromethyl)thio)-4H-chromen-4-one was developed using AgSCF3 and trichloroisocyanuric acid, which could proceed under mild conditions, highlighting the potential for similar approaches in synthesizing 3-(trifluoromethyl)phenyl isothiocyanate . Additionally, phenyl(2,2,2-trifluoroethyl)iodonium triflate has been used in a transition-metal-free synthesis of trifluoroethylthiol phenanthridines and 3,4-dihydroisoquinolines from isothiocyanates, suggesting that similar iodinium compounds might be applicable for synthesizing the trifluoromethylphenyl isothiocyanates .
Molecular Structure Analysis
The molecular structure of trifluoromethylphenyl isothiocyanates can be inferred from studies on similar compounds. For instance, 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas were synthesized and their structural properties were determined by X-ray single crystal diffraction, providing insights into the potential molecular geometry and intermolecular interactions of trifluoromethylphenyl isothiocyanates .
Chemical Reactions Analysis
Isothiocyanates, including those with trifluoromethylphenyl groups, can participate in various chemical reactions. The application of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for derivatization of amines and subsequent determination by LC-MS/MS and 19F NMR suggests that trifluoromethylphenyl isothiocyanates could be reactive towards nucleophiles such as amines . Furthermore, oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source indicate the potential for trifluoromethylphenyl isothiocyanates to undergo similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(trifluoromethyl)phenyl isothiocyanate can be deduced from studies on related compounds. For example, the acidity and structural properties of (trifluoromethoxy)phenylboronic acids were evaluated, suggesting that the introduction of trifluoromethyl groups can significantly influence the acidity and hydrogen bonding capabilities of a molecule . Theoretical spectroscopic investigations of 3,5-bis(trifluoromethyl) phenyl isothiocyanate using DFT methods have provided insights into the vibrational spectroscopic properties and nonlinear optical properties, which could be relevant for understanding the properties of 3-(trifluoromethyl)phenyl isothiocyanate .
Scientific Research Applications
Derivatization and Analysis of Biogenic Amines
3,5-Bis-(trifluoromethyl)phenyl isothiocyanate has been used as a reagent for the derivatization of biogenic amines like histamine and tyramine, facilitating their detection by LC-MS/MS and 19F NMR. This approach, which bypasses the need for a purification step, offers accurate and reproducible results, making it valuable in the analysis of these amines in beverages (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).
Organocatalysis in Transesterification
The compound has also shown effectiveness in organocatalysis, particularly in transesterification reactions. Zwitterionic salts derived from reactions involving 3,5-bis(trifluoromethyl)phenyl isothiocyanate have been found to be efficient catalysts in these reactions (Ishihara, Niwa, & Kosugi, 2008).
Spectroscopic Investigation
A theoretical study using the DFT method on 3,5-bis(trifluoromethyl) phenyl isothiocyanate has been reported. The study focused on understanding the compound's spectroscopic properties, including FTIR and FT-Raman spectra, as well as its nonlinear optical analysis. This research aids in designing more efficient functional photovoltaic organic compounds (Manthri & Raj Muhamed, 2015).
Chemopreventive Effects
Research has indicated that isothiocyanates, including phenyl isothiocyanate, can induce apoptosis in HeLa cells, suggesting a potential role in cancer prevention. This apoptosis induction is thought to be caspase-3 dependent, offering a distinct mechanism for chemopreventive functions (Yu, Mandlekar, Harvey, Ucker, & Kong, 1998).
Antimicrobial Applications
Phenyl isothiocyanate grafted onto the surface of microfibrillated cellulose demonstrated strong antimicrobial activity under static conditions. This application is particularly relevant for packaging materials, showcasing the potential of phenyl isothiocyanate in creating antimicrobial surfaces (Saini, Belgacem, Missoum, & Bras, 2015).
Development of Piezoresistive Sensors
4-Trifluoromethyl phenyl isothiocyanate, when incorporated into a flexible sensor, has shown impressive performance in high-pressure ranges. This demonstrates its potential in developing efficient sensors for medicinal and materials science applications (Hasija et al., 2023).
Safety And Hazards
properties
IUPAC Name |
1-isothiocyanato-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEPANUKFYVALF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171531 | |
Record name | 3-(Trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)phenyl isothiocyanate | |
CAS RN |
1840-19-3 | |
Record name | 3-(Trifluoromethyl)phenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001840193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Trifluoromethyl)phenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isothiocyanato-3-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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